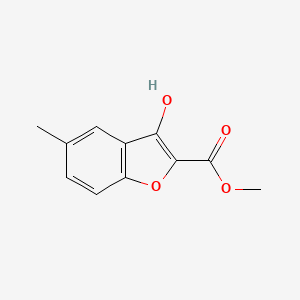
1-(1-(Thiophen-2-yl)ethyl)-1H-pyrrole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(Thiophen-2-yl)ethyl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that features both a thiophene and a pyrrole ring. These structures are known for their significant roles in medicinal chemistry and material science due to their unique electronic properties and biological activities .
準備方法
The synthesis of 1-(1-(Thiophen-2-yl)ethyl)-1H-pyrrole-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of thiophene-2-carbaldehyde with an appropriate pyrrole derivative under acidic conditions. Industrial production methods often employ catalytic processes to enhance yield and purity .
化学反応の分析
1-(1-(Thiophen-2-yl)ethyl)-1H-pyrrole-2-carbaldehyde undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions are common, especially at the thiophene ring, using reagents like bromine or chlorine.
科学的研究の応用
1-(1-(Thiophen-2-yl)ethyl)-1H-pyrrole-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of organic semiconductors and other advanced materials
作用機序
The mechanism of action of 1-(1-(Thiophen-2-yl)ethyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
類似化合物との比較
1-(1-(Thiophen-2-yl)ethyl)-1H-pyrrole-2-carbaldehyde can be compared with other thiophene and pyrrole derivatives:
Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-thiophenecarboxaldehyde share similar structural features but differ in their reactivity and applications.
Pyrrole Derivatives: Compounds such as pyrrole-2-carbaldehyde and 1-methylpyrrole-2-carbaldehyde are structurally related but have distinct chemical properties and uses
特性
分子式 |
C11H11NOS |
|---|---|
分子量 |
205.28 g/mol |
IUPAC名 |
1-(1-thiophen-2-ylethyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C11H11NOS/c1-9(11-5-3-7-14-11)12-6-2-4-10(12)8-13/h2-9H,1H3 |
InChIキー |
RJGIQWXXUHLITQ-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CS1)N2C=CC=C2C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(tert-Butyl)-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B15059828.png)
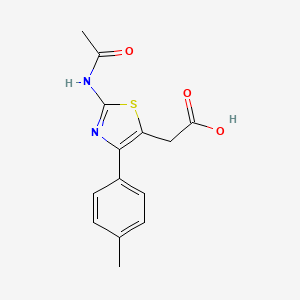
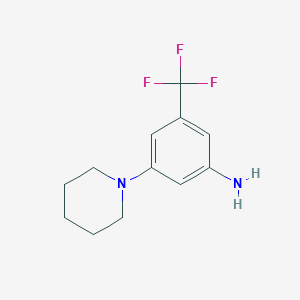
![7-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid](/img/structure/B15059852.png)
![2-Methyl-3-(methylthio)-4-(m-tolyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B15059856.png)
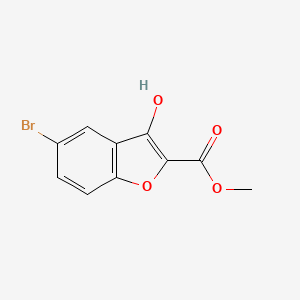
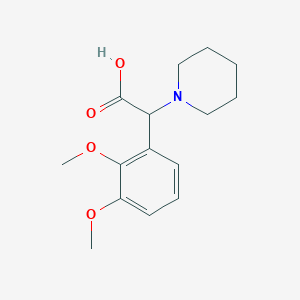
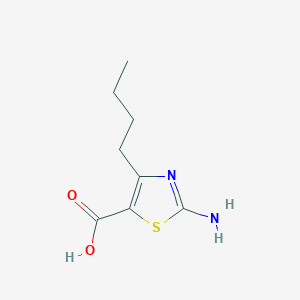
![1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylbutan-1-amine](/img/structure/B15059874.png)
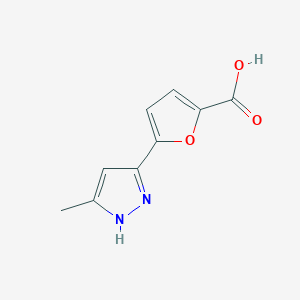

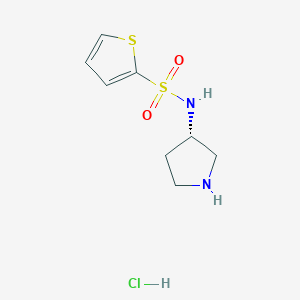
![tert-Butyl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate](/img/structure/B15059899.png)
